molecular formula C10H5ClO3 B182501 6-Chloro-3-formylchromone CAS No. 42248-31-7

6-Chloro-3-formylchromone

Cat. No.: B182501
CAS No.: 42248-31-7
M. Wt: 208.6 g/mol
InChI Key: LIGLNCRTMDRUAO-UHFFFAOYSA-N
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Description

6-Chloro-3-formylchromone is an organic compound with the molecular formula C10H5ClO3 It is a derivative of chromone, characterized by the presence of a chloro group at the sixth position and a formyl group at the third position of the chromone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-3-formylchromone can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, which uses 2-hydroxyacetophenone as a starting material. The reaction involves the following steps:

    Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is reacted with dimethylformamide (DMF) to form the Vilsmeier reagent.

    Reaction with 2-Hydroxyacetophenone: The Vilsmeier reagent is then reacted with 2-hydroxyacetophenone to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGLNCRTMDRUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332754
Record name 6-Chloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42248-31-7
Record name 6-Chloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities reported for 6-Chloro-3-formylchromone?

A1: this compound has demonstrated promising in vitro activity against specific Gram-negative bacteria. Research indicates its efficacy against Vibrio parahaemolyticus and Vibrio harveyi, acting as both an antibacterial and antibiofilm agent. [] This compound inhibits planktonic cell growth and biofilm formation in a dose-dependent manner. []

Q2: How does this compound affect bacterial virulence factors?

A2: Studies show that this compound effectively reduces the virulence of Vibrio parahaemolyticus. It inhibits several key virulence factors, including swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production. [] This suggests a multi-targeted approach to mitigating the pathogenicity of Vibrio parahaemolyticus.

Q3: Has the structure of this compound been confirmed by any analytical techniques?

A3: While not directly focused on this compound, research highlights the structural analysis of a related compound, 2-Phenyl-4-(6-chlorochromone-3-methylene)azlactone. This compound, synthesized using this compound as a starting material, was characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and MS. [] Additionally, single-crystal X-ray diffraction analysis provided detailed insights into its crystal structure, revealing a monoclinic crystal system with the space group P21/c. []

Q4: Are there any concerns regarding the toxicity of this compound?

A4: While this compound displays promising antimicrobial activities, preliminary toxicity assessments suggest potential concerns. In seed germination and Caenorhabditis elegans models, this compound exhibited moderate toxicity at higher concentrations (50 µg/mL). [] Further research is crucial to thoroughly evaluate its safety profile and potential for broader applications.

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